Andropanolida

Descripción general

Descripción

La andropanolida es un compuesto diterpenoide natural aislado de la planta herbácea Andrographis paniculata, que se encuentra ampliamente en países asiáticos como India, China, Malasia, Indonesia, Filipinas y Vietnam . Este compuesto ha ganado una atención significativa debido a sus diversas actividades farmacológicas, incluidas las propiedades antiinflamatorias, anticancerígenas y antimaláricas .

Aplicaciones Científicas De Investigación

La andropanolida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como precursor para sintetizar otros compuestos bioactivos.

Biología: Se estudia por sus efectos en los procesos celulares y las vías de señalización.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos debido a sus propiedades bioactivas.

Mecanismo De Acción

La andropanolida ejerce sus efectos a través de múltiples mecanismos:

Antiinflamatorio: Inhibe la producción de mediadores proinflamatorios como la ciclooxigenasa-2 (COX-2) y la sintasa inducible de óxido nítrico (iNOS).

Anticancerígeno: Induce la apoptosis en las células cancerosas al interferir con la señalización del factor nuclear kappa B (NF-κB) y otras vías oncogénicas.

Antimalárico: Inhibe el crecimiento de los parásitos Plasmodium al dirigirse a enzimas específicas involucradas en sus procesos metabólicos.

Análisis Bioquímico

Biochemical Properties

Andropanolide plays a crucial role in various biochemical reactions. It exerts cytotoxicity towards carcinoma cells and significantly inhibits the overproduction of nitric oxide in lipopolysaccharide-stimulated RAW264.7 macrophages . Andropanolide interacts with several enzymes and proteins, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor kappa B (NF-κB). These interactions result in the inhibition of pro-inflammatory mediators and modulation of immune responses .

Cellular Effects

Andropanolide affects various cell types and cellular processes. It has been shown to induce apoptosis in human cervical cancer cells by modulating intracellular pH regulation and inhibiting cellular migration . Additionally, Andropanolide influences cell signaling pathways, such as the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines and enzymes . This compound also impacts gene expression and cellular metabolism, contributing to its anticancer and anti-inflammatory properties .

Molecular Mechanism

At the molecular level, Andropanolide exerts its effects through several mechanisms. It inhibits the function of P-glycoprotein, an ATP-driven efflux pump, and the NF-κB pathway, which is involved in inflammation and apoptosis . Andropanolide binds to DNA and inhibits transcription factors required for cell proliferation and survival, such as NF-κB . Additionally, it reduces the activation of transcription factors like AP-1, STAT3, and NFAT, further contributing to its anti-inflammatory and anticancer activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Andropanolide change over time. The compound is stable at 4°C when protected from light and can be stored in solvent at -80°C for six months or at -20°C for one month . Long-term studies have shown that Andropanolide maintains its cytotoxic and anti-inflammatory properties over extended periods, with no significant degradation observed

Dosage Effects in Animal Models

The effects of Andropanolide vary with different dosages in animal models. At lower doses, it exhibits potent anti-inflammatory and anticancer activities without significant toxicity . At higher doses, Andropanolide may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

Andropanolide is involved in several metabolic pathways. It interacts with enzymes such as COX-2 and iNOS, leading to the inhibition of pro-inflammatory mediators . Additionally, Andropanolide affects metabolic flux and metabolite levels, contributing to its anticancer and anti-inflammatory properties . The modulation of these pathways is crucial for the compound’s therapeutic effects.

Transport and Distribution

Within cells and tissues, Andropanolide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

Andropanolide’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with biomolecules and the subsequent modulation of cellular processes.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de andropanolida implica la extracción del compuesto de las partes aéreas de Andrographis paniculata. El extracto metanólico de la planta se somete a separaciones cromatográficas para aislar la this compound . La estructura química de la this compound se elucida en base a análisis exhaustivos de datos espectroscópicos, incluida la Resonancia Magnética Nuclear (RMN) y la Espectrometría de Masas (MS) .

Métodos de Producción Industrial: La producción industrial de this compound normalmente implica la extracción a gran escala de Andrographis paniculata utilizando solventes como el metanol. El extracto se purifica luego mediante técnicas cromatográficas para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: La andropanolida experimenta diversas reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la this compound.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se utilizan reactivos como halógenos o agentes alquilantes en condiciones controladas.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

La andropanolida es estructuralmente similar a otros diterpenoides aislados de Andrographis paniculata, como:

- Andrografolida

- 14-Desoxi-11,12-didehidroandrografolida

- Dehidroandrografolida

- 14-Desoxiandrografolida

- Desoxiandrografolida

- 14-Desoxi-17-hidroxiandrografolida

- 14-Desoxi-11-hidroxiandrografolida

- 14-Desoxi-12-hidroxiandrografolida

- Vitexolide D

Singularidad: La this compound se destaca por su potente citotoxicidad hacia diversas células de carcinoma y su significativa inhibición de la sobreproducción de óxido nítrico en macrófagos . Estas propiedades la convierten en una candidata prometedora para futuras investigaciones y desarrollos en aplicaciones terapéuticas.

Actividad Biológica

Andropanolide, a labdane-type diterpenoid derived from Andrographis paniculata, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of andropanolide, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

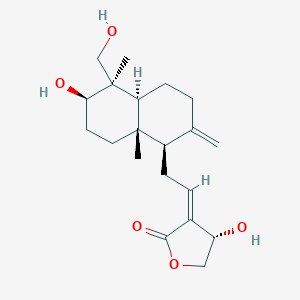

Andropanolide is characterized by its unique labdane skeleton, which contributes to its biological properties. The structure has been elucidated through X-ray crystallographic analysis, confirming its molecular configuration and aiding in the understanding of its interaction with biological targets .

1. Anti-Inflammatory Effects

Andropanolide exhibits significant anti-inflammatory properties. Research indicates that it inhibits the expression of pro-inflammatory mediators such as TNF-α and IL-1β in LPS-stimulated macrophages. This suggests a potential role in managing inflammatory diseases .

Table 1: Summary of Anti-Inflammatory Studies on Andropanolide

| Study Reference | Methodology | Findings |

|---|---|---|

| In vitro | Decreased TNF-α and IL-1β expression | |

| In vitro | Inhibited nitric oxide production in RAW264.7 macrophages |

2. Antimicrobial Activity

Andropanolide has demonstrated antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth and biofilm formation, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Efficacy of Andropanolide

| Pathogen Type | Activity Observed |

|---|---|

| Bacteria (e.g., E. coli) | Inhibition of growth |

| Fungi (e.g., Candida albicans) | Antifungal activity |

3. Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies reveal that andropanolide can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the modulation of cell cycle progression and apoptosis pathways .

Table 3: Anticancer Activity of Andropanolide

| Cancer Cell Line | Effect Observed |

|---|---|

| Ovarian cancer | Induction of apoptosis |

| Breast cancer | Cell cycle arrest |

The biological activity of andropanolide is attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : By reducing the levels of cytokines like TNF-α and IL-1β, andropanolide mitigates inflammation.

- Antimicrobial Mechanism : The compound disrupts microbial cell membranes or inhibits essential metabolic pathways, leading to reduced viability.

- Apoptotic Pathways : It activates caspases and alters mitochondrial membrane potential in cancer cells, promoting programmed cell death.

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on Wistar rats demonstrated that administration of andropanolide significantly reduced inflammation markers in models induced with arthritis. The results indicated a decrease in paw swelling and serum levels of inflammatory cytokines .

Case Study 2: Antimicrobial Efficacy Against Respiratory Infections

Clinical trials involving patients with acute respiratory infections showed that extracts containing andropanolide improved symptoms significantly compared to placebo groups. This highlights its potential as an adjunct therapy for respiratory illnesses .

Propiedades

IUPAC Name |

(3Z,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5-/t14-,15-,16+,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJKULTULYSRAS-QPSYGYIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C\3/[C@@H](COC3=O)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Andropanolide and what other related compounds have been identified?

A1: Andropanolide is a labdane-type diterpenoid found in the leaves of the plant Andrographis paniculata []. It is often found alongside other diterpenoids including Andrographolide, a compound from which Andropanolide can be synthesized via rearrangement []. Other related compounds isolated from Andrographis paniculata include Andrographiside, Neoandrographolide, and 14-deoxy-11,12-didehydroandrographiside [].

Q2: What are the known biological activities of Andropanolide?

A2: Andropanolide has demonstrated cytotoxic activity against several cancer cell lines in vitro, including LNCaP (prostate cancer), HepG2 (liver cancer), KB (nasopharyngeal carcinoma), MCF7 (breast cancer), and SK-Mel2 (melanoma) []. Additionally, Andropanolide shows anti-inflammatory activity by significantly inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages [].

Q3: Has the potential of Andropanolide as an antiviral agent been investigated?

A3: Yes, computational studies have explored the potential of Andropanolide and other compounds from Andrographis paniculata as antiviral agents against SARS-CoV-2 []. These studies involved molecular docking simulations to assess interactions with key viral proteins, NSP3 and NSP5 [].

Q4: What analytical techniques are typically used to characterize Andropanolide?

A4: The structure and stereochemistry of Andropanolide has been elucidated through X-ray crystallographic analysis []. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed for structural characterization of Andropanolide and related compounds isolated from natural sources [].

Q5: Are there any known structure-activity relationship (SAR) studies regarding Andropanolide?

A5: While specific SAR studies focusing solely on Andropanolide modifications and their impact on activity are limited in the provided literature, research on related diterpene lactones from Andrographis paniculata suggests that structural variations can significantly influence their anti-inflammatory properties []. For instance, Andrographolide and 3,19‐isopropylidene‐andrographolide displayed potent inhibition of NO production, highlighting the importance of specific structural features for biological activity []. Further research focusing specifically on Andropanolide modifications is needed to establish comprehensive SAR understanding.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.